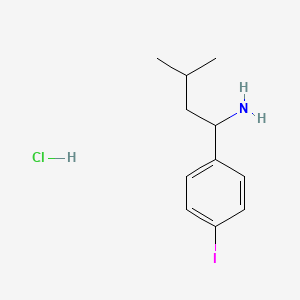

1-(4-Iodophenyl)-3-methylbutan-1-amine hydrochloride

Description

1-(4-Iodophenyl)-3-methylbutan-1-amine hydrochloride is a halogenated arylalkylamine derivative characterized by a 4-iodophenyl group attached to a branched 3-methylbutan-1-amine backbone. Its molecular formula is C₁₁H₁₅ClIN, with an average molecular mass of 315.60 g/mol and a monoisotopic mass of 314.99 g/mol . The compound is synthesized via reductive amination or catalytic hydrogenation routes, as evidenced by analogous protocols for similar amines . It is commercially available with a purity ≥95% (CAS: 1383798-66-0) and is utilized in pharmaceutical research, particularly as a precursor or intermediate in drug discovery .

Properties

IUPAC Name |

1-(4-iodophenyl)-3-methylbutan-1-amine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16IN.ClH/c1-8(2)7-11(13)9-3-5-10(12)6-4-9;/h3-6,8,11H,7,13H2,1-2H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

USVFTAGJDQBNNY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C1=CC=C(C=C1)I)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H17ClIN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

325.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-Iodophenyl)-3-methylbutan-1-amine hydrochloride typically involves the following steps:

Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-iodoaniline and 3-methylbutan-1-amine.

Reaction Conditions: The reaction conditions often involve the use of a suitable solvent, such as ethanol or methanol, and a catalyst, such as palladium on carbon (Pd/C).

Reaction Steps: The synthesis may proceed through a series of steps, including

Purification: The final product is purified using techniques such as recrystallization or column chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

1-(4-Iodophenyl)-3-methylbutan-1-amine hydrochloride can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert the iodophenyl group to other functional groups.

Substitution: The iodophenyl group can be substituted with other groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

Substitution: Reagents like sodium iodide (NaI) and silver nitrate (AgNO3) can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or aldehydes, while substitution reactions can introduce various functional groups.

Scientific Research Applications

Synthetic Route Overview

The synthesis can be achieved through methods such as:

- N-alkylation : Using alkyl halides to introduce the methylbutane moiety.

- Amination : Employing amine reagents to form the desired amine structure.

Research indicates that 1-(4-Iodophenyl)-3-methylbutan-1-amine hydrochloride exhibits significant pharmacological activity. Its applications are primarily noted in the following areas:

Receptor Modulation

The compound has been studied for its role as a modulator of various receptors, including:

- Adenosine Receptors : It acts as a positive allosteric modulator, enhancing receptor activity and potentially offering therapeutic benefits in conditions like inflammation and cancer .

Cancer Treatment

The compound has been identified as an inhibitor of GCN2 (general control nonderepressible 2), which is implicated in cancer cell survival under stress conditions. Inhibiting GCN2 can lead to increased apoptosis in cancer cells, making this compound a candidate for further development in oncological therapies .

Case Studies and Research Findings

Several studies have documented the efficacy of this compound in various experimental settings:

Case Study 1: Inhibition of GCN2

In a study published in the Canadian Patent Database, compounds similar to this compound were shown to inhibit GCN2 effectively, leading to reduced tumor growth in preclinical models .

Case Study 2: Receptor Binding Studies

Research involving receptor binding assays demonstrated that this compound selectively binds to adenosine receptors, enhancing their signaling pathways. This property suggests potential applications in treating disorders related to adenosine signaling, such as cardiovascular diseases .

Potential Therapeutic Applications

Given its biological activities, this compound holds promise for various therapeutic applications:

- Cancer Therapy : As an anti-cancer agent targeting GCN2.

- Cardiovascular Diseases : Modulating adenosine receptors may improve cardiac function and reduce ischemic damage.

Mechanism of Action

The mechanism of action of 1-(4-Iodophenyl)-3-methylbutan-1-amine hydrochloride involves its interaction with specific molecular targets. The iodophenyl group can engage in various binding interactions, while the amine group can participate in hydrogen bonding and other interactions. These interactions can modulate the activity of enzymes, receptors, and other biomolecules.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Halogen-Substituted Phenyl Derivatives

1-(4-Chlorophenyl)-3-methylbutan-1-amine Hydrochloride

- Structure : Substitution of iodine with chlorine at the para position.

- Molecular Formula : C₁₁H₁₅Cl₂N.

- Key Differences: Reduced molecular weight (Cl: ~35.45 g/mol vs. I: ~126.90 g/mol) lowers lipophilicity (logP) and may alter receptor binding kinetics. The chlorophenyl analog, 1-[1-(4-chlorophenyl)cyclobutyl]-3-methylbutan-1-amine hydrochloride (CAS: Not specified), is a known intermediate in sibutramine synthesis, highlighting its pharmacological relevance .

1-(4-Bromophenyl)-3-methylbutan-1-amine Hydrochloride

- Structure : Bromine replaces iodine at the para position.

- Molecular Formula : C₁₁H₁₅BrClN.

- Key Differences :

1-(2/3-Fluorophenyl)-3-methylbutan-1-amine Hydrochloride

- Structure : Fluorine substitution at ortho or meta positions.

- Molecular Formula : C₁₁H₁₅ClFN.

- Fluorinated analogs are often explored for CNS-targeting applications due to enhanced blood-brain barrier penetration .

Backbone-Modified Analogs

(1S)-1-(4-Iodophenyl)propan-1-amine Hydrochloride

- Structure : Shorter carbon chain (propan-1-amine vs. 3-methylbutan-1-amine).

- Molecular Formula : C₉H₁₃ClIN.

- Key Differences: Reduced branching may decrease steric bulk, affecting binding pocket compatibility.

1-(4-Iodophenyl)-2-methylpropan-1-amine Hydrochloride

- Structure : Isobutylamine backbone instead of 3-methylbutan-1-amine.

- Molecular Formula : C₁₀H₁₃ClIN.

Functional Group Variations

N-(Piperidin-1-yl)-5-(4-Iodophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carboxamide (AM-251)

- Structure : Incorporates a pyrazole-carboxamide group instead of a simple amine.

- Key Differences: AM-251 is a potent cannabinoid receptor CB1 antagonist (Ki < 1 nM), demonstrating how structural complexity enhances receptor specificity . The iodophenyl group in AM-251 contributes to high-affinity binding, a feature shared with the target compound .

Data Table: Comparative Analysis of Key Analogs

Research Findings and Implications

- Halogen Effects : The 4-iodophenyl group in the target compound enhances receptor binding affinity compared to smaller halogens (Cl, F) but may reduce metabolic stability due to iodine’s susceptibility to dehalogenation .

- Backbone Flexibility : The 3-methylbutan-1-amine chain optimizes steric interactions for certain targets, as seen in analogs used in appetite suppressants (e.g., sibutramine derivatives) .

- Stereochemistry : Enantiomers like (R)- and (S)-configured analogs exhibit divergent biological activities, emphasizing the need for enantiopure synthesis in drug development .

Biological Activity

1-(4-Iodophenyl)-3-methylbutan-1-amine hydrochloride, a compound with the molecular formula C11H16ClN and a CAS number of 1383798-66-0, is notable for its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, pharmacological properties, and relevant research findings.

The compound is characterized by:

- Molecular Weight : 201.71 g/mol

- Structure : It features an iodine atom on the phenyl ring, which may enhance its biological interactions due to increased lipophilicity.

The biological activity of this compound is largely attributed to its interaction with various biological targets:

- Receptor Binding : The compound may act as a ligand for certain neurotransmitter receptors, influencing neurotransmission.

- Enzyme Inhibition : Preliminary studies suggest potential inhibitory effects on enzymes involved in metabolic pathways.

Biological Activity Overview

The following table summarizes key findings related to the biological activity of this compound:

Case Studies and Research Findings

Several studies have investigated the biological effects of this compound:

- Antimicrobial Activity : A study evaluated the compound's effectiveness against various bacterial strains. Results indicated that it has moderate antimicrobial properties, particularly against Gram-positive bacteria such as Staphylococcus aureus .

- Anticancer Properties : Research focused on the compound's effects on human cancer cell lines revealed that it can induce apoptosis. The mechanism appears to involve the activation of caspases and modulation of Bcl-2 family proteins .

- Neuroprotective Effects : In vitro studies demonstrated that the compound can protect neuronal cells from oxidative stress-induced damage. This suggests potential applications in neurodegenerative diseases .

Pharmacological Applications

Given its biological activities, this compound could be explored for various therapeutic applications:

- Antibacterial Agents : Its antimicrobial properties make it a candidate for developing new antibiotics.

- Cancer Therapeutics : The ability to induce apoptosis in cancer cells positions it as a potential anticancer agent.

- Neuroprotective Drugs : Its protective effects on neurons suggest utility in treating conditions like Alzheimer's disease or other neurodegenerative disorders.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.